
2-Hydroxy-3-(2,2,2-trifluoro-acetylamino)-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-(2,2,2-trifluoro-acetylamino)-benzoic acid is an organic compound characterized by the presence of a trifluoroacetyl group attached to an amino group, which is further connected to a hydroxybenzoic acid structure. This compound is notable for its unique chemical properties imparted by the trifluoromethyl group, which can influence its reactivity and interactions in various chemical and biological contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(2,2,2-trifluoro-acetylamino)-benzoic acid typically involves the introduction of the trifluoroacetyl group to an amino-substituted hydroxybenzoic acid. One common method includes the reaction of 2-hydroxybenzoic acid with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-(2,2,2-trifluoro-acetylamino)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The trifluoroacetyl group can be reduced to yield amino derivatives.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino-substituted benzoic acids.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
2-Hydroxy-3-(2,2,2-trifluoro-acetylamino)-benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique trifluoromethyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific chemical resistance or electronic properties.
Mechanism of Action
The mechanism by which 2-Hydroxy-3-(2,2,2-trifluoro-acetylamino)-benzoic acid exerts its effects is largely influenced by the trifluoromethyl group. This group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-3-(2,2,2-trifluoroacetylamino)-propanoic acid
- 2-Hydroxy-3-(2,2,2-trifluoroacetylamino)-butanoic acid
- 2-Hydroxy-3-(2,2,2-trifluoroacetylamino)-pentanoic acid
Uniqueness
Compared to similar compounds, 2-Hydroxy-3-(2,2,2-trifluoro-acetylamino)-benzoic acid is unique due to its aromatic structure, which can participate in a wider range of chemical reactions. The presence of the hydroxy group on the aromatic ring also provides additional sites for functionalization, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
959290-86-9 |
|---|---|
Molecular Formula |
C9H6F3NO4 |
Molecular Weight |
249.14 g/mol |
IUPAC Name |
2-hydroxy-3-[(2,2,2-trifluoroacetyl)amino]benzoic acid |
InChI |
InChI=1S/C9H6F3NO4/c10-9(11,12)8(17)13-5-3-1-2-4(6(5)14)7(15)16/h1-3,14H,(H,13,17)(H,15,16) |
InChI Key |
LCPMOPPECHOHOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)NC(=O)C(F)(F)F)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(6-Aminohexyl)carbamoyl]formic acid hydrochloride](/img/structure/B13495312.png)
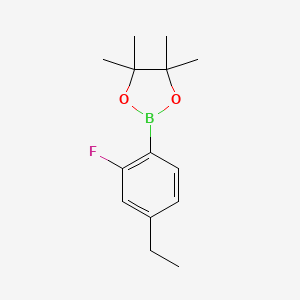
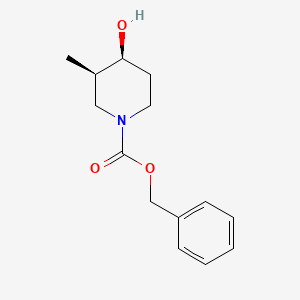
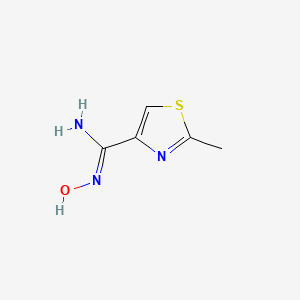
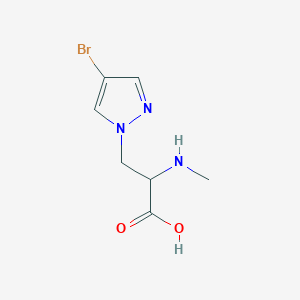

![Benzyl 4-oxo-1-oxa-9-azaspiro[5.5]undec-2-ene-9-carboxylate](/img/structure/B13495340.png)
![Benzyl 3-hydroxy-3-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B13495354.png)
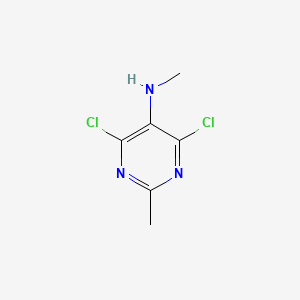
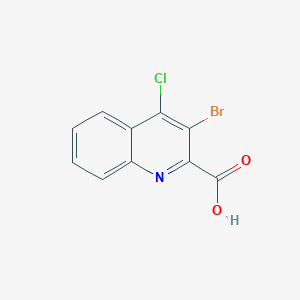


![8-Cbz-8-azaspiro[4.5]decan-1-one](/img/structure/B13495396.png)

